molecular formula C19H20N4O2 B13350447 3-(4-(1H-Pyrazol-4-yl)phenyl)-1-benzyl-1-(2-hydroxyethyl)urea

3-(4-(1H-Pyrazol-4-yl)phenyl)-1-benzyl-1-(2-hydroxyethyl)urea

Cat. No.: B13350447
M. Wt: 336.4 g/mol
InChI Key: MPCRMOBUNIRDSJ-UHFFFAOYSA-N
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Description

3-(4-(1H-Pyrazol-4-yl)phenyl)-1-benzyl-1-(2-hydroxyethyl)urea is a complex organic compound that features a pyrazole ring, a phenyl group, a benzyl group, and a hydroxyethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-(1H-Pyrazol-4-yl)phenyl)-1-benzyl-1-(2-hydroxyethyl)urea typically involves multi-step organic reactions. One common method starts with the preparation of the pyrazole ring, which can be synthesized from hydrazine and a 1,3-diketone. The phenyl group is then introduced through a coupling reaction, followed by the addition of the benzyl group via a nucleophilic substitution reaction. Finally, the hydroxyethyl group is added through an alkylation reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Reaction conditions such as temperature, pressure, and solvent choice are optimized to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

3-(4-(1H-Pyrazol-4-yl)phenyl)-1-benzyl-1-(2-hydroxyethyl)urea can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.

    Reduction: The nitro group (if present) on the phenyl ring can be reduced to an amine.

    Substitution: The benzyl group can be substituted with other alkyl or aryl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles such as alkyl halides or aryl halides can be used in the presence of a base.

Major Products Formed

    Oxidation: Formation of a carbonyl compound.

    Reduction: Formation of an amine derivative.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(4-(1H-Pyrazol-4-yl)phenyl)-1-benzyl-1-(2-hydroxyethyl)urea has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 3-(4-(1H-Pyrazol-4-yl)phenyl)-1-benzyl-1-(2-hydroxyethyl)urea involves its interaction with specific molecular targets. The pyrazole ring can interact with enzymes or receptors, modulating their activity. The phenyl and benzyl groups can enhance the compound’s binding affinity and specificity. The hydroxyethyl group can participate in hydrogen bonding, further stabilizing the interaction with the target.

Comparison with Similar Compounds

Similar Compounds

    1-(4-(1H-Pyrazol-4-yl)phenyl)-3-(2-hydroxyethyl)urea: Similar structure but lacks the benzyl group.

    3-(4-(1H-Pyrazol-4-yl)phenyl)-1-benzylurea: Similar structure but lacks the hydroxyethyl group.

    1-Benzyl-3-(4-(1H-pyrazol-4-yl)phenyl)urea: Similar structure but lacks the hydroxyethyl group.

Uniqueness

3-(4-(1H-Pyrazol-4-yl)phenyl)-1-benzyl-1-(2-hydroxyethyl)urea is unique due to the presence of both the benzyl and hydroxyethyl groups, which can enhance its biological activity and binding affinity. This combination of functional groups provides a versatile scaffold for the development of new compounds with potential therapeutic applications.

Properties

Molecular Formula

C19H20N4O2

Molecular Weight

336.4 g/mol

IUPAC Name

1-benzyl-1-(2-hydroxyethyl)-3-[4-(1H-pyrazol-4-yl)phenyl]urea

InChI

InChI=1S/C19H20N4O2/c24-11-10-23(14-15-4-2-1-3-5-15)19(25)22-18-8-6-16(7-9-18)17-12-20-21-13-17/h1-9,12-13,24H,10-11,14H2,(H,20,21)(H,22,25)

InChI Key

MPCRMOBUNIRDSJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN(CCO)C(=O)NC2=CC=C(C=C2)C3=CNN=C3

Origin of Product

United States

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